
29H,31H-Phthalocyanine, 2,9,16,23-tetraphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
29H,31H-Phthalocyanine, 2,9,16,23-tetraphenyl- is a synthetic organic compound belonging to the phthalocyanine family. It is characterized by its large, planar, and aromatic structure, which consists of a central phthalocyanine core substituted with four phenyl groups at the 2, 9, 16, and 23 positions. This compound is known for its intense coloration and stability, making it valuable in various applications, including dyes, pigments, and advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 29H,31H-Phthalocyanine, 2,9,16,23-tetraphenyl- typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of a metal catalyst. One common method includes the reaction of 4,5-dichlorophthalonitrile with phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: 29H,31H-Phthalocyanine, 2,9,16,23-tetraphenyl- can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of phthalocyanine derivatives with oxidized substituents.
Reduction: Formation of reduced phthalocyanine derivatives.
Substitution: Formation of substituted phthalocyanine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
29H,31H-Phthalocyanine, 2,9,16,23-tetraphenyl- has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a photosensitizer in photochemical reactions.
Biology: Employed in bioimaging and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of dyes, pigments, and advanced materials such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 29H,31H-Phthalocyanine, 2,9,16,23-tetraphenyl- involves its ability to absorb light and generate reactive oxygen species (ROS). In photodynamic therapy, the compound is activated by light, leading to the production of singlet oxygen and other ROS, which can induce cell death in targeted cancer cells. The molecular targets include cellular membranes, proteins, and nucleic acids, leading to oxidative damage and apoptosis.
Vergleich Mit ähnlichen Verbindungen
- 29H,31H-Phthalocyanine, 2,9,16,23-tetra-tert-butyl-
- 29H,31H-Phthalocyanine, 2,3,9,10,16,17,23,24-octabutoxy-
- Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine
Comparison: 29H,31H-Phthalocyanine, 2,9,16,23-tetraphenyl- is unique due to its phenyl substituents, which enhance its solubility and stability compared to other phthalocyanine derivatives. The presence of phenyl groups also influences its electronic properties, making it suitable for specific applications in optoelectronics and photodynamic therapy. In contrast, other derivatives like 29H,31H-Phthalocyanine, 2,9,16,23-tetra-tert-butyl- have different substituents that affect their solubility, stability, and reactivity.
Eigenschaften
CAS-Nummer |
26160-82-7 |
|---|---|
Molekularformel |
C56H34N8 |
Molekulargewicht |
818.9 g/mol |
IUPAC-Name |
6,15,24,33-tetraphenyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C56H34N8/c1-5-13-33(14-6-1)37-21-25-41-45(29-37)53-57-49(41)62-54-47-31-39(35-17-9-3-10-18-35)23-27-43(47)51(59-54)64-56-48-32-40(36-19-11-4-12-20-36)24-28-44(48)52(60-56)63-55-46-30-38(34-15-7-2-8-16-34)22-26-42(46)50(58-55)61-53/h1-32H,(H2,57,58,59,60,61,62,63,64) |
InChI-Schlüssel |
SXNLZNGQJWKPAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=NC5=NC(=NC6=C7C=C(C=CC7=C(N6)N=C8C9=C(C=CC(=C9)C1=CC=CC=C1)C(=N8)N=C3N4)C1=CC=CC=C1)C1=C5C=C(C=C1)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


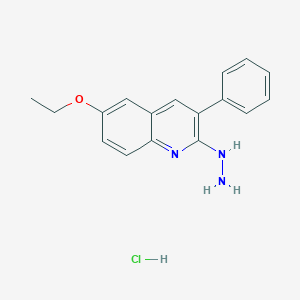

![6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile](/img/structure/B13749856.png)
![Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]-](/img/structure/B13749866.png)
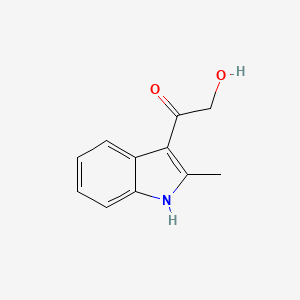
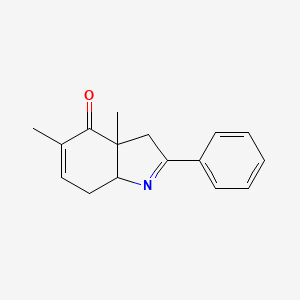
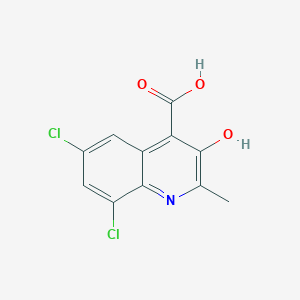
![Ethyl 4-(4-bromophenyl)-5,7-dimethoxy-2,2a-diaza-cyclopenta[cd]indene-1-carboxylate](/img/structure/B13749877.png)

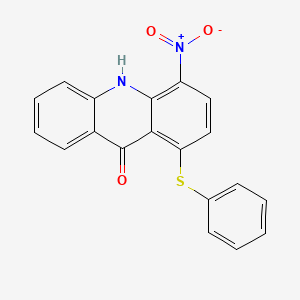
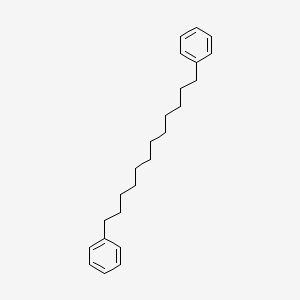
![Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13749889.png)


